molecular formula C15H16N4O B2860575 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(m-tolyl)methanone CAS No. 2195880-10-3

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(m-tolyl)methanone

Cat. No. B2860575
CAS RN: 2195880-10-3
M. Wt: 268.32
InChI Key: WRBKIHXMBJUOOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine and a tolyl group attached to an azetidine ring. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

One study focused on the synthesis of new pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular applications. The synthesized compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their promise in designing further active compounds for these diseases (M. Chandrashekaraiah et al., 2014).

Anticancer Agents

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and exhibited significant anticancer activity. This research suggests the potential for these compounds to be developed into effective anticancer agents (H. Hafez et al., 2016).

Riboflavin Biosynthesis in Archaea

Another application involves the role of pyrimidine nucleotide reductase in the biosynthesis of riboflavin in archaea, providing insights into the evolutionary aspects of riboflavin production and potential biotechnological applications (M. Graupner et al., 2002).

Synthesis of Highly Functionalized Compounds

The synthesis and evaluation of functionalized 2-azetidinones for their potential use as intermediates in creating highly functionalized compounds were investigated. This study contributes to the understanding of the chemistry of azetidinones and their application in synthesizing complex molecules (Y. Dejaegher et al., 2004).

PET Imaging in Parkinson's Disease

Research into the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease highlights the applicability of pyrimidine derivatives in medical diagnostics and the study of neurodegenerative diseases (Min Wang et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given the anticancer activity observed in similar compounds . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

(3-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-4-2-5-12(8-11)14(20)19-9-13(10-19)18-15-16-6-3-7-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBKIHXMBJUOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(m-tolyl)methanone

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